3-(2,4-difluorophenyl)benzoic Acid

Description

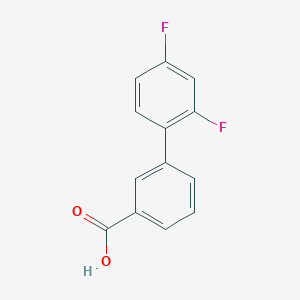

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHXVEVGKASIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374245 | |

| Record name | 3-(2,4-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656304-77-7 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 656304-77-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(2,4-difluorophenyl)benzoic Acid

Topic: Chemical Structure and Molecular Weight of 3-(2,4-Difluorophenyl)benzoic Acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Molecular Identity & Structural Analysis

Core Identification Data

This compound represents a specific fluorinated biaryl scaffold frequently utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.

| Parameter | Technical Specification |

| IUPAC Name | 3-(2,4-Difluorophenyl)benzoic acid |

| CAS Registry Number | 656304-77-7 |

| Molecular Formula | C₁₃H₈F₂O₂ |

| Exact Mass | 234.0492 Da |

| Molecular Weight | 234.18 g/mol |

| SMILES | OC(=O)c1cccc(c1)c2ccc(F)cc2F |

| Predicted pKa | 3.78 ± 0.10 (Acidic due to electron-withdrawing aryl group) |

| Predicted LogP | 3.70 (Lipophilic biaryl core) |

| Melting Point | ~175 °C (Experimental average) |

Structural Architecture

The molecule consists of two aromatic rings linked by a single C-C bond (biaryl system).

-

Ring A (Benzoic Acid): A phenyl ring substituted at the meta (3-) position relative to the carboxylic acid. This meta substitution prevents steric interference with the carboxylic acid binding site while extending the molecule's reach into hydrophobic pockets.

-

Ring B (Difluorophenyl): A 2,4-difluorophenyl moiety.[1][2][3]

-

2-Fluoro (Ortho): Induces a twist in the biaryl dihedral angle due to steric repulsion with the protons of Ring A, disrupting planarity and increasing solubility.

-

4-Fluoro (Para): Blocks metabolic oxidation (CYP450-mediated hydroxylation) at the biologically vulnerable para position, extending the half-life of the pharmacophore.

-

Visualization: Chemical Structure

The following diagram illustrates the connectivity and key functional regions.[4]

Figure 1: Structural connectivity of 3-(2,4-difluorophenyl)benzoic acid highlighting functional domains.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Strategic Rationale

The most robust route to 3-(2,4-difluorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction . This method is preferred over Grignard or lithiation approaches because it tolerates the carboxylic acid functionality (often without protection) and avoids harsh conditions that could affect the fluorine substituents.

Retrosynthetic Logic:

-

Electrophile: 1-Bromo-2,4-difluorobenzene (Commercial availability: High).

-

Nucleophile: 3-Carboxyphenylboronic acid (Commercial availability: High).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Experimental Workflow

Reagents:

-

3-Carboxyphenylboronic acid (1.0 equiv)

-

1-Bromo-2,4-difluorobenzene (1.0 equiv)

-

Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃, 2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Protocol:

-

Inert Setup: Charge a round-bottom flask with 3-carboxyphenylboronic acid, 1-bromo-2,4-difluorobenzene, and the Palladium catalyst. Evacuate and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent homocoupling). -

Solvation: Add degassed 1,4-dioxane and the 2.0 M Na₂CO₃ solution.

-

Reaction: Heat the mixture to 90–100 °C under reflux for 4–12 hours. Monitor via LC-MS or TLC (eluent: Hexane/Ethyl Acetate with trace acetic acid).

-

Workup (Self-Validating Step):

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Flowchart

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target compound.

Part 3: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Carboxylic Proton: Broad singlet at δ ~13.0 ppm (disappears with D₂O shake).

-

Ring A (Benzoic):

-

H2 (between COOH and aryl): ~8.15 ppm (singlet/narrow doublet).

-

H4/H6: ~7.9–8.0 ppm (doublets).

-

H5: ~7.6 ppm (triplet).

-

-

Ring B (Difluorophenyl):

-

H6' (next to biaryl bond): ~7.5–7.7 ppm (multiplet, often overlapping).

-

H3' (between fluorines): ~7.2 ppm (triplet of doublets, characteristic of H between two F atoms).

-

H5': ~7.1 ppm (multiplet).

-

-

-

¹⁹F NMR:

-

Two distinct signals are required. Typically around -109 ppm and -115 ppm (relative to CFCl₃), showing coupling to each other and adjacent protons.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode).

-

Expected Mass: [M-H]⁻ = 233.04 Da .

-

Isotope Pattern: The presence of Fluorine (monoisotopic) means no unusual M+2 peaks (unlike Cl/Br), simplifying the spectrum.

Part 4: Applications in Drug Discovery

Pharmacophore Utility

3-(2,4-Difluorophenyl)benzoic acid serves as a critical intermediate in the synthesis of:

-

Antimicrobial Agents: Specifically quinolone antibiotics where the difluorophenyl group enhances cell wall penetration and gyrase inhibition.

-

Antifungals: It is structurally related to the side chains of second-generation triazoles (e.g., Voriconazole derivatives), where the difluorophenyl ring provides metabolic stability against fungal enzymes.

-

Kinase Inhibitors: The biaryl acid moiety mimics the ATP-binding orientation in certain kinase pockets, serving as a scaffold for "Type II" inhibitors that bind to the inactive conformation (DFG-out).

Bioisosterism

The 2,4-difluorophenyl group is often used as a bioisostere for a phenyl or p-chlorophenyl group .

-

Metabolic Blocking: The Fluorine at C4 blocks para-hydroxylation.

-

Conformational Lock: The Fluorine at C2 forces the biaryl system out of planarity (dihedral angle ~40-60°), which can improve selectivity for specific receptor pockets that cannot accommodate a flat biphenyl system.

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-(2,4-difluorophenyl)benzoic Acid (CAS 656304-77-7). Available at: [Link]

-

PubChem. Compound Summary for CID 2758263: 3-(2,4-Difluorophenyl)benzoic acid. National Library of Medicine. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[6] Semantic Scholar. (Context for difluorophenyl-benzoic acid intermediates in quinolone synthesis).

Sources

- 1. PubChemLite - 3-(2,4-difluorophenyl)benzoic acid (C13H8F2O2) [pubchemlite.lcsb.uni.lu]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. preprints.org [preprints.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Acidity of 3-(2,4-difluorophenyl)benzoic Acid: Theoretical Insights and Practical Determination

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa value governs critical properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1] A precise understanding of a compound's ionization state at a given pH is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides an in-depth examination of the acidity of 3-(2,4-difluorophenyl)benzoic acid, a substituted aromatic carboxylic acid. While direct experimental data for this specific molecule is not extensively published, we can leverage predictive data and analyze its structural features in the context of well-established chemical principles. Furthermore, this guide details the rigorous experimental protocols required for the empirical determination of pKa, ensuring scientific integrity and reproducibility.

Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

The acidity of benzoic acid is defined by the equilibrium of its dissociation in water, characterized by its pKa of approximately 4.20.[2][3][4][5][6] The stability of the resulting carboxylate anion (conjugate base) is the primary determinant of the acid's strength. Substituents on the benzene ring can significantly alter the pKa by influencing the electronic environment of the carboxylic acid group.

-

Electronic Effects : Substituents exert their influence through inductive and resonance effects.

-

Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, increase acidity (lower pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.

-

Electron-donating groups (EDGs) , like alkyl or methoxy groups, decrease acidity (higher pKa) by intensifying the negative charge on the carboxylate, making it less stable.

-

The position of the substituent (ortho, meta, or para) is also critical. These relationships are often quantified by the Hammett equation , which provides a linear free-energy relationship for the impact of meta- and para-substituents on the reactivity of benzene derivatives.[7][8][9] The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for the substituted compound, K₀ is the constant for the unsubstituted compound, σ is the substituent constant (dependent on the substituent's electronic properties), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[7][8]

Structural Analysis of 3-(2,4-difluorophenyl)benzoic Acid

In 3-(2,4-difluorophenyl)benzoic acid, the substituent is a 2,4-difluorophenyl group attached at the meta position of the benzoic acid core.

-

Fluorine as an EWG : Fluorine is a highly electronegative atom, and thus the two fluorine atoms on the substituent ring act as strong inductive electron-withdrawing groups. This effect tends to increase the acidity of the carboxylic acid.

-

Meta-Positioning : The entire 2,4-difluorophenyl group is located at the meta-position relative to the carboxyl group. In this position, the electronic influence is primarily transmitted through inductive effects rather than resonance effects.

Based on this structure, we can anticipate that 3-(2,4-difluorophenyl)benzoic acid will be a stronger acid (have a lower pKa) than unsubstituted benzoic acid.

Predicted and Comparative pKa Values

Direct experimental determination remains the gold standard, but computational methods provide valuable estimates, especially for novel compounds.[10][11][12][13] The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard lists a predicted "pKa Acidic Apparent" for 3-(2,4-difluorophenyl)benzoic acid.[14]

| Compound | CAS Number | pKa Value | Data Type |

| 3-(2,4-difluorophenyl)benzoic Acid | 656304-77-7 | 3.78 | Predicted |

| Benzoic Acid | 65-85-0 | ~4.20 | Experimental |

| 2,4-Difluorobenzoic Acid | 1583-58-0 | 3.21 | Experimental |

| 3-Phenylbenzoic Acid | 716-76-7 | 4.14 | Predicted |

Table 1: Comparison of Predicted and Experimental pKa Values.[2][14][15][16][17]

The predicted pKa of 3.78 for the target compound is, as expected, lower than that of benzoic acid (4.20), indicating increased acidity.[2][14] The strong electron-withdrawing effect of the two fluorine atoms on the substituent ring contributes to this. For comparison, 2,4-difluorobenzoic acid, where the EWGs are directly on the same ring as the carboxyl group, has an even lower pKa of 3.21.[15] The predicted pKa for 3-phenylbenzoic acid (4.14) is very close to that of benzoic acid, suggesting that an unsubstituted phenyl group at the meta position has a minimal electronic effect.[16][17]

Experimental Determination of pKa

To empirically validate the predicted pKa, rigorous experimental methods must be employed. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[11][18][19]

Protocol 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is incrementally added.[18][20] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[21][22]

Step-by-Step Methodology:

-

Instrument Calibration : Calibrate a high-precision pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[20][21]

-

Sample Preparation :

-

Accurately weigh and dissolve a sufficient amount of 3-(2,4-difluorophenyl)benzoic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[18] A co-solvent like methanol may be used if solubility in water is low, though this will affect the absolute pKa value.

-

Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[20][21]

-

-

Titrant Preparation : Prepare a standardized titrant solution, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free to avoid errors, especially at higher pH values.[18]

-

Titration Procedure :

-

Place the sample solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide.[20][21]

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step until the titration is well past the equivalence point.

-

-

Data Analysis :

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.[21][22]

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a UV-active chromophore near the ionization site and can be used with much lower sample concentrations than titration.[18] The principle relies on the fact that the protonated (acid) and deprotonated (conjugate base) forms of the molecule will have different UV-Vis absorption spectra.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions : Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 2 to pH 6 for the target compound).

-

Sample Preparation : Prepare a stock solution of 3-(2,4-difluorophenyl)benzoic acid in a suitable solvent (e.g., DMSO). The final concentration in the buffer solutions should be low enough to be within the linear range of the Beer-Lambert law.

-

Spectral Measurement :

-

For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette (or a 96-well microplate for higher throughput).[1]

-

Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for the sample in each buffer.

-

-

Data Analysis :

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[11][23] The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa with high precision.[24]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of 3-(2,4-difluorophenyl)benzoic acid, quantified by its pKa, is a critical parameter for its application in research and drug development. Theoretical analysis, based on the electron-withdrawing nature of the 2,4-difluorophenyl substituent, predicts an increased acidity compared to benzoic acid. This is supported by a predicted pKa value of 3.78.[14] However, for definitive characterization, this value must be confirmed through rigorous experimental methods. This guide provides detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, enabling researchers to obtain accurate and reproducible pKa values. A thorough understanding and empirical determination of this fundamental property are essential for predicting molecular behavior and accelerating the development of new chemical entities.

References

- Title: Chemistry Benzoic Acid - SATHEE Source: SATHEE URL

- Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: Creative Bioarray URL

- Title: Hammett equation - Wikipedia Source: Wikipedia URL

- Title: Linear Free Energy Relationships (LFERs)

- Title: Benzoic Acid | C6H5COOH | CID 243 - PubChem Source: PubChem URL

- Title: Benzoic Acid Pure - 25 000g - SYNTHETIKA Source: SYNTHETIKA URL

- Title: Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs Source: ACD/Labs URL

- Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Chemagination URL

- Title: 26.

- Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)

- Title: Table 20.

- Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)

- Title: Benzoic acid - Wikipedia Source: Wikipedia URL

- Title: 3-(2,4-difluorophenyl)

- Title: 2,4-Difluorobenzoic acid(1583-58-0)

- Title: Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: The final UV-Vis method for the pKa determination.

- Title: Development of Methods for the Determination of pKa Values - PMC Source: PMC URL

-

Title: pKalc | Source: CompuDrug URL:

- Title: Rapid Determination of Ionization Constants (pKa)

- Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Title: UV-Vis Spectrometry, pKa of a dye Source: Unknown URL

- Title: Rowan's Free Online pKa Calculator Source: Rowan URL

- Title: MoKa - pKa modelling - Molecular Discovery Source: Molecular Discovery URL

- Title: How should the acid dissociation constant pKa be measured?

- Title: Macro-pKa | Schrödinger Source: Schrödinger URL

- Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL

- Title: Experimental pKa values of carboxylic acids 37, 43, 61, and 62.

- Title: 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem Source: PubChem URL

- Title: 2,4-Difluorobenzoic acid 1583-58-0 wiki - Guidechem Source: Guidechem URL

- Title: Benzoic Acid - BYJU'S Source: BYJU'S URL

- Title: 3-(2,4-difluorophenyl)benzoic acid (C13H8F2O2)

- Title: 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem Source: PubChem URL

- Title: pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository Source: The University of Liverpool Repository URL

- Title: 2,4-Difluorobenzoic acid - the NIST WebBook Source: NIST WebBook URL

- Title: Aqueous pKa values from J. Phys. Org. Chem.

- Title: 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal Source: Tetrahedron Letters URL

- Title: Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal Source: NTU Journal URL

- Title: 3-Phenylbenzoic acid - ChemBK Source: ChemBK URL

- Title: 3-Biphenylcarboxylic acid - ChemBK Source: ChemBK URL

- Title: 3-Phenylbenzoic acid - NOP - Sustainability in the organic chemistry lab course Source: NOP - Sustainability in the organic chemistry lab course URL

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic Acid Pure - 25 000g - SYNTHETIKA [synthetikaeu.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. web.viu.ca [web.viu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 13. schrodinger.com [schrodinger.com]

- 14. CompTox Chemicals Dashboard [comptox.epa.gov]

- 15. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. chembk.com [chembk.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 23. hi-tec.tripod.com [hi-tec.tripod.com]

- 24. chemagine.co.uk [chemagine.co.uk]

An In-depth Technical Guide to 3-(2,4-difluorophenyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Difluorophenyl)benzoic acid is a fluorinated biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3][4] The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[5] This guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic routes, analytical characterization, and applications of 3-(2,4-difluorophenyl)benzoic acid, with a focus on its role as a pharmaceutical intermediate.[6][7]

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Identifiers

A comprehensive list of identifiers for 3-(2,4-difluorophenyl)benzoic acid is provided in the table below.

| Identifier | Value | Source |

| CAS Number | 656304-77-7 | [8] |

| Molecular Formula | C₁₃H₈F₂O₂ | [9] |

| Molecular Weight | 234.20 g/mol | [9] |

| InChI | InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | [9] |

| InChIKey | SFHXVEVGKASIEZ-UHFFFAOYSA-N | [9] |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | [9] |

| DTXSID | DTXSID70374245 | [10] |

Physicochemical Properties

The key physicochemical properties of 3-(2,4-difluorophenyl)benzoic acid are summarized in the following table, with data sourced from experimental and predicted values.[11]

| Property | Value | Unit |

| Melting Point | 175 | °C |

| Boiling Point (Predicted) | 335 - 344 | °C |

| Water Solubility (Predicted) | 8.83 x 10⁻⁵ | g/L |

| logP (Octanol-Water Partition Coefficient) | 3.70 | |

| pKa (Acidic) | 3.78 | |

| Density (Predicted) | 1.34 | g/cm³ |

| Flash Point (Predicted) | 185 | °C |

Synthesis of 3-(2,4-difluorophenyl)benzoic Acid

The synthesis of 3-(2,4-difluorophenyl)benzoic acid can be achieved through several modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly effective and widely used method for the formation of biaryl C-C bonds, offering high yields and broad functional group tolerance.[12][13][14]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the synthesis of 3-(2,4-difluorophenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the synthesis of 3-(2,4-difluorophenyl)benzoic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of structurally similar biaryl carboxylic acids, such as Diflunisal.[15]

Materials:

-

3-Bromobenzoic acid

-

2,4-Difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Distilled water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromobenzoic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-(2,4-difluorophenyl)benzoic acid.

Alternative Synthetic Strategies

While Suzuki-Miyaura coupling is a preferred method, other synthetic routes can also be employed:

-

Directed ortho-Lithiation: This strategy involves the deprotonation of an appropriately substituted benzoic acid derivative at the position ortho to a directing group, followed by reaction with an electrophile.[16][17][18] For the synthesis of 3-(2,4-difluorophenyl)benzoic acid, this could involve the lithiation of a benzoic acid precursor and subsequent coupling with a 2,4-difluorophenyl source.[19]

Analytical Characterization

The identity and purity of synthesized 3-(2,4-difluorophenyl)benzoic acid should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis Workflow

Caption: Analytical workflow for the characterization of 3-(2,4-difluorophenyl)benzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings. The integration and splitting patterns will be consistent with the substitution pattern.[20]

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the 13 unique carbon atoms in the molecule.[21]

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms, showing distinct signals for the two non-equivalent fluorine atoms.[20]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 234.20 g/mol .[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[21]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single sharp peak under appropriate chromatographic conditions indicates a high degree of purity.

Applications in Drug Discovery and Development

3-(2,4-Difluorophenyl)benzoic acid is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6][22] The biaryl scaffold is a common motif in many biologically active compounds.

Role as a Pharmaceutical Building Block

The unique structural and electronic properties imparted by the difluorophenyl group make this compound an attractive starting material for the synthesis of:

-

Antimicrobial Agents: Derivatives of fluorinated benzoic acids have been investigated for their antimicrobial properties.[5] The core structure can be further functionalized to target specific enzymes or cellular processes in bacteria and fungi.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes, while the biaryl structure provides a scaffold for optimizing interactions with the target protein.[1]

-

Active Pharmaceutical Ingredients (APIs): This compound can serve as a key intermediate in the multi-step synthesis of various APIs. For instance, structurally related difluorophenyl derivatives are central to the structure of drugs like the antifungal voriconazole and the anti-inflammatory diflunisal.[15]

Safety and Handling

3-(2,4-Difluorophenyl)benzoic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(2,4-Difluorophenyl)benzoic acid is a key synthetic intermediate with significant potential in drug discovery and development. Its synthesis is readily achievable through modern cross-coupling techniques, and its identity and purity can be rigorously confirmed by standard analytical methods. The insights provided in this technical guide are intended to support researchers and scientists in the effective utilization of this versatile building block for the creation of novel and impactful chemical entities.

References

-

U.S. Environmental Protection Agency. (2025, October 15). 3-(2,4-difluorophenyl)benzoic Acid - Links. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Gontijo, R. J., et al. (n.d.). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,4-difluorophenyl)benzoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 3-(2,4-difluorophenyl)benzoic Acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of The Chemical Society-perkin Transactions 1, 1265-1271.

- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511–1519.

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 3-(2,4-difluorophenyl)benzoic Acid - GHS Data. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Arkat USA. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]

-

Issa, Y. S., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]

-

Siegel, D., & Medley, J. W. (n.d.). ortho metalation. Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Retrieved from [Link]

-

ResearchGate. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

-

Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. PubChemLite - 3-(2,4-difluorophenyl)benzoic acid (C13H8F2O2) [pubchemlite.lcsb.uni.lu]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. arkat-usa.org [arkat-usa.org]

- 20. mdpi.com [mdpi.com]

- 21. Sci-Hub. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011 [sci-hub.jp]

- 22. Pharmaceutical intermediates - SENOVA PHARMA [senovaph.com]

Methodological & Application

Application Notes & Protocols for the Preparation of 3-(2,4-Difluorophenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive and robust protocol for the synthesis of 3-(2,4-difluorophenyl)benzoic acid, a key structural motif in medicinal chemistry and materials science. The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2][3] This document offers a detailed examination of the reagents and catalysts, explains the mechanistic rationale behind the procedural steps, and provides a step-by-step protocol suitable for implementation in a research and development setting.

Introduction and Synthetic Strategy

3-(2,4-Difluorophenyl)benzoic acid is a biaryl carboxylic acid. The biaryl scaffold is a privileged structure in drug discovery, and fluorinated analogues often exhibit enhanced metabolic stability and binding affinity. The most direct and efficient strategy for constructing the core C-C bond of this target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][4]

The chosen disconnection approach involves the coupling of two commercially available building blocks: 3-Bromobenzoic acid and (2,4-difluorophenyl)boronic acid . This method is highly convergent and avoids the multi-step sequences that might be required with other synthetic approaches.

Synthetic Scheme:

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of 3-(2,4-difluorophenyl)benzoic acid.

Deep Dive: Reagents and Catalysts

The success of the Suzuki-Miyaura coupling is critically dependent on the careful selection of the catalyst, base, and solvent system. Each component plays a vital role in the catalytic cycle.[2]

| Component | Example | Molar Eq. | Role & Rationale |

| Aryl Halide | 3-Bromobenzoic acid | 1.0 | The electrophilic coupling partner. The C-Br bond is sufficiently reactive for oxidative addition to the Pd(0) center, offering a good balance between reactivity and stability.[5] |

| Organoboron Reagent | (2,4-Difluorophenyl)boronic acid | 1.1 - 1.5 | The nucleophilic coupling partner. Boronic acids are stable, readily available, and have low toxicity.[6] A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.01 - 0.05 | The heart of the reaction. It facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[1][3] Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) species. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Crucial for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1][2][7][8] |

| Solvent System | Toluene/Ethanol/Water (e.g., 4:1:1) or 1,4-Dioxane/Water (e.g., 4:1) | - | A biphasic solvent system is often optimal. The organic solvent (Toluene or Dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronate intermediate, facilitating the reaction at the interface.[5] |

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps:[1][3][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The base reacts with (2,4-difluorophenyl)boronic acid to form a boronate complex. This activated species then transfers the 2,4-difluorophenyl group to the Pd(II) complex, displacing the bromide. This is often the rate-determining step.[1][7]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final product, 3-(2,4-difluorophenyl)benzoic acid. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Palladium catalysts and boronic acids should be handled with care.

Materials and Equipment

-

3-Bromobenzoic acid (1.0 eq)

-

(2,4-Difluorophenyl)boronic acid (1.2 eq)[10]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene, anhydrous

-

Ethanol

-

Deionized Water

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]

Application Note: Engineering Hydrophobic Interfaces in Zr-MOFs via 3-(2,4-difluorophenyl)benzoic Acid (DPBA)

This Application Note and Protocol guide is structured to provide a comprehensive technical workflow for utilizing 3-(2,4-difluorophenyl)benzoic Acid (referred to herein as DPBA ) in the engineering of Metal-Organic Frameworks (MOFs).[1][2][3]

Given the molecule's structure (a bulky, fluorinated monocarboxylic acid), its primary utility in reticular chemistry is as a structural modulator , defect engineer , and hydrophobic capping agent .[1]

Executive Summary

3-(2,4-difluorophenyl)benzoic Acid (DPBA) represents a specialized class of fluorinated biphenyl monocarboxylates.[1][2][3] Unlike dicarboxylic acid linkers that form the MOF scaffold, DPBA acts as a monotopic modulator .[1] Its bulky biphenyl core, functionalized with electron-withdrawing fluorine atoms, makes it an ideal candidate for:

-

Defect Engineering: Inducing missing-linker defects in Zr-based MOFs (e.g., UiO-66, MOF-808) to generate Lewis acidic catalytic sites.[1][2][3]

-

Hydrophobic Shielding: Capping surface metal nodes to dramatically increase moisture stability and hydrolytic resistance.[1][2]

-

Bio-MOF Functionalization: Serving as a model bioactive pharmacophore (analogous to Diflunisal) for drug delivery release kinetics studies.[1][2]

Chemical Profile & Reticular Mechanism[4]

Physicochemical Properties

| Property | Value / Description | Relevance to MOFs |

| Formula | C₁₃H₈F₂O₂ | Bulky hydrophobic tail |

| Functionality | Monodentate / Bidentate Carboxylate | Competes with linkers for metal nodes |

| pKa (est.) | ~3.9 - 4.1 | Slightly more acidic than benzoic acid due to F-induction; stronger binding |

| Hydrophobicity | High (LogP > 3.[1][2][3][4]0) | Enhances moisture resistance of MOF pores |

| Steric Profile | Non-planar biphenyl twist | Prevents dense packing at the surface, keeping pores accessible |

Mechanism of Action: The "Modulator Effect"

In the synthesis of high-valence MOFs (specifically Zr(IV) and Hf(IV)), DPBA competes with the dicarboxylate linker (e.g., Terephthalic Acid) for coordination to the Zr₆ secondary building unit (SBU).[1]

-

Kinetic Control: DPBA slows down nucleation, resulting in larger, higher-crystallinity particles.[1][2]

-

Thermodynamic Defect Creation: Incorporation of DPBA creates "missing linker" defects.[1] The DPBA molecule acts as a "cap," leaving an open site on the Zr cluster adjacent to it, which is crucial for catalysis.[1]

Protocol A: De Novo Modulated Synthesis of DPBA-UiO-66

Objective: Synthesize highly crystalline UiO-66 with controlled defect density and enhanced hydrophobicity using DPBA as a modulator.[2][3]

Reagents

-

Metal Source: Zirconium(IV) chloride (

)[1][2] -

Linker: Terephthalic Acid (

)[1][2][5] -

Modulator: 3-(2,4-difluorophenyl)benzoic Acid (DPBA )[1][2][3]

-

Acidifier: Acetic acid (optional, for synergistic modulation)

Experimental Workflow

-

Precursor Dissolution:

-

Linker Addition:

-

Add

(0.5 mmol, 83 mg) to the mixture. Sonicate for 10 minutes.

-

-

Solvothermal Synthesis:

-

Washing & Activation (Critical Step):

-

Drying:

-

Vacuum dry at 80°C for 12 hours. (Avoid >150°C to prevent volatilization of the DPBA modulator).[1]

-

Visualization of Synthesis Logic

Caption: Logic flow for DPBA-modulated synthesis. DPBA pre-coordination directs defect formation and surface capping.

Protocol B: Post-Synthetic Ligand Exchange (PSE)

Objective: Graft DPBA onto the surface of a pre-synthesized MOF (e.g., MOF-808 or NU-1000) to render it hydrophobic without altering the bulk crystal structure.[1][2][3]

Rationale

Direct synthesis can sometimes lead to phase impurities if the modulator is too bulky.[1][2] PSE allows you to synthesize the perfect MOF first, then "paint" the surface with DPBA.[1]

Workflow

-

Parent MOF Prep: Synthesize MOF-808 (Zr) using standard formate/acetate modulators.[1][2][3] Activate fully to remove volatile modulators.[1][2]

-

Exchange Solution: Prepare a 0.1 M solution of DPBA in DMF.

-

Incubation:

-

Cleaning:

-

Validation:

-

Contact Angle Measurement: A successful exchange will shift the water contact angle from <20° (hydrophilic) to >110° (hydrophobic).[1]

-

Characterization & Validation Standards

To ensure scientific integrity (Trustworthiness), every batch must be validated using the following self-validating system:

| Technique | Observation | Interpretation |

| ¹H-NMR (Digested) | Digest MOF in | Quantifies the ratio of Linker : DPBA. High ratio = high defect density.[1][2] |

| ¹⁹F-NMR | Distinct signals for 2,4-difluoro motif (~ -100 to -120 ppm).[1][2][3] | Confirms DPBA integrity (no defluorination during synthesis). |

| PXRD | Sharp peaks matching simulated UiO-66/MOF-808. | Confirms the framework did not collapse due to bulky modulator insertion. |

| N₂ Isotherm (BET) | Slight reduction in surface area vs. pristine MOF.[1][2] | Confirms DPBA is occupying pore space or surface sites. |

| Water Contact Angle | Increase from hydrophilic to hydrophobic.[1][2] | Validates surface functionalization. |

Bio-Application: Drug Delivery Model

Context: DPBA is structurally analogous to Diflunisal (a fluorinated salicylate NSAID).[1][2] It serves as an excellent model for studying the release kinetics of hydrophobic fluorinated drugs from MOFs.[1]

Loading Protocol

-

Activated MOF: Use a large-pore MOF (e.g., MIL-101(Cr) or NU-1000) to accommodate the bulky biphenyl.[1][2][3]

-

Impregnation: Dissolve DPBA in Ethanol (saturated solution). Add activated MOF. Stir for 48h.

-

Release Study:

Mechanism Diagram: Fluorine-Directed Interactions[2][3]

Caption: DPBA coordinates to defect sites on the Zr node. Its fluorinated tail repels water, protecting the cluster from hydrolysis.[1]

References

-

Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability."[1] Journal of the American Chemical Society, 2008.[1] Link[1][2]

-

Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Gas Sorption and Separation."[1][2][3] Inorganic Chemistry, 2014.[1][6] (Context on fluorinated modulators). Link[1][2]

-

Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal–Organic Frameworks: From Nano to Single Crystals."[1][2] Chemistry – A European Journal, 2011.[1][5] Link[1][2]

-

Wang, S., et al. "Fluorinated Metal-Organic Frameworks for High-Performance Gas Separation."[1][2][3] Nature Communications, 2018.[1][2] (Reference for F-interactions). Link[1][2]

-

Winarty, J., et al. "Stability and Hydrophobicity of Fluorinated MOFs."[1] Crystal Growth & Design, 2020.[1] Link[1][2]

Sources

- 1. 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 4. Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification strategies for 3-(2,4-difluorophenyl)benzoic Acid from crude mixtures

Answering the call for a specialized resource, this Technical Support Center guide provides in-depth purification strategies for 3-(2,4-difluorophenyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a decision-making framework for tackling common and complex purification challenges. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the starting point for any purification strategy.

Q1: What are the likely impurities in a crude sample of 3-(2,4-difluorophenyl)benzoic acid synthesized via Suzuki-Miyaura coupling?

A1: Crude products from Suzuki-Miyaura cross-coupling reactions often contain a predictable set of impurities derived from the reaction mechanism and starting materials.[1][2] These typically include:

-

Unreacted Starting Materials: Residual 2,4-difluorophenylboronic acid (or its esters) and the corresponding aryl halide (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid).

-

Homo-coupled Byproducts: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.

-

Protodeborylation/Dehalogenation Products: Side reactions can lead to the formation of 1,3-difluorobenzene (from the boronic acid) or benzoic acid (from the aryl halide).[1]

-

Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction.

-

Inorganic Salts: Bases (like carbonates or phosphates) and their byproducts from the reaction workup.[3]

Q2: What is the most effective general purification strategy for this compound?

A2: A robust, multi-step approach is recommended for achieving high purity. The general workflow should be:

-

Aqueous Workup/Acid-Base Extraction: This is the most powerful initial step. The carboxylic acid functional group allows for its selective separation from neutral and basic impurities.[4][5][6]

-

Recrystallization: This is the final and essential step to remove any remaining structurally similar impurities and to obtain a highly pure, crystalline final product.[7][8][9]

-

Column Chromatography (If Necessary): If acid-base extraction and recrystallization fail to remove persistent impurities, column chromatography offers a high-resolution alternative.[10]

Q3: How can I effectively monitor the purity of my compound at each stage?

A3: A combination of analytical techniques is ideal. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, is excellent for quantifying purity and detecting trace impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can help identify impurities if they are present at levels of ~1% or higher. Finally, a sharp melting point range is a reliable indicator of high purity for a crystalline solid.[6]

Purification Protocols & Troubleshooting Guides

This section provides detailed experimental procedures followed by a question-and-answer troubleshooting guide for each core technique.

Acid-Base Extraction: The Primary Purification Workhorse

Acid-base extraction leverages the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the target compound is converted into its water-soluble carboxylate salt, allowing it to be separated from neutral organic impurities.[4][11][12]

Diagram: Acid-Base Extraction Workflow

Caption: Workflow for selective extraction of the acidic product.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude 3-(2,4-difluorophenyl)benzoic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

Base Extraction: Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure. Allow the layers to separate.

-

Separation: The deprotonated product is now in the aqueous layer as its sodium salt.[5] Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Re-extraction: To ensure complete recovery, extract the remaining organic layer a second time with a fresh portion of the basic solution. Combine this aqueous extract with the first one.

-

Back-Wash (Optional but Recommended): "Back-wash" the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trace neutral impurities that may have been carried over.[14] Discard this organic wash.

-

Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. The target acid will precipitate as a white solid.[10]

-

Collection: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts.

-

Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Troubleshooting Guide: Acid-Base Extraction

Q: After adding acid, my product didn't precipitate, or only a cloudy suspension formed. What went wrong? A: This is a common issue with several possible causes:

-

Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. Use pH paper to confirm the aqueous phase is strongly acidic (pH 1-2).

-

Product is Water-Soluble: While unlikely for this specific molecule, some organic acids have appreciable water solubility. If precipitation is poor, the product can be recovered by extracting the acidified aqueous solution multiple times with an organic solvent like ethyl acetate. The combined organic extracts can then be dried and concentrated.[11]

-

Low Concentration: If the initial amount of product was very low, it might remain dissolved. Concentrate the aqueous solution under reduced pressure before acidification.

Q: A thick emulsion formed at the interface between the organic and aqueous layers. How can I resolve this? A: Emulsions are common when fine particulates are present or when vigorous shaking creates a stable colloid. To break it:

-

Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing the layers to separate.[5]

-

Patience and Gentle Swirling: Allow the funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can also help.

-

Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) to break the emulsion.

Recrystallization: The Path to High Purity

Recrystallization is a purification technique based on differences in solubility.[7] The ideal solvent will dissolve the target compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.[8][9]

Data Presentation: Solvent Selection Properties

| Solvent System | Boiling Point (°C) | Suitability for Benzoic Acids | Notes |

| Water | 100 | Good (for simple benzoic acid) | Low solubility when cold, high when hot. Safe and cheap.[15] May require a large volume for difluoro-substituted derivatives. |

| Ethanol/Water | Variable | Excellent | A versatile mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[10] |

| Toluene | 111 | Good | A non-polar solvent that can be effective for biaryl systems. |

| Acetic Acid/Water | Variable | Good | The acidic nature can help solubilize the compound. Acetic acid is non-volatile and can be difficult to remove.[9] |

| Hexanes/Ethyl Acetate | Variable | Excellent | A common non-polar/polar mixed system. Dissolve in minimal hot ethyl acetate, then add hexanes. |

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent pair from the table above. Test solubility on a small scale first: the compound should be largely insoluble at room temperature but dissolve readily upon heating.[9]

-

Dissolution: Place the dry, crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[7][16]

-

Hot Filtration (if necessary): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated flask.[17] This step prevents the desired product from crystallizing prematurely.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals thoroughly to remove all traces of solvent.

Diagram: Troubleshooting Recrystallization

Caption: Decision tree for common recrystallization problems.

Troubleshooting Guide: Recrystallization

Q: My compound separated as an oil instead of crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.[17]

-

Solution: Reheat the solution until the oil redissolves completely. Add a bit more solvent to decrease the saturation level, then allow the solution to cool much more slowly. A slower cooling rate is often the key to preventing this issue.[17]

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization? A: This indicates a supersaturated solution that needs a nucleation point to begin crystallization.

-

Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal growth to begin.[16][18]

-

Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for crystallization.[18]

-

Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[17][18]

Q: My final yield is very low. What are the common causes? A: A low yield can be frustrating but is often correctable.

-

Excessive Solvent: Using too much solvent during the dissolution step is the most common cause, as a significant amount of product will remain in the mother liquor even after cooling.[18] Always use the minimum amount of hot solvent required.

-

Premature Crystallization: If using hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus is thoroughly pre-heated.[18]

-

Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

References

-

Acid–base extraction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]

-

Acid-Base Extraction. (n.d.). Retrieved February 22, 2026, from [Link]

-

Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. Retrieved February 22, 2026, from [Link]

-

Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

Exp 2 - Crystallization. (n.d.). Retrieved February 22, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 22, 2026, from [Link]

-

Benzoic Acid - Solubility of Things. (n.d.). Retrieved February 22, 2026, from [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

- Process for making certain benzoic acid compounds. (n.d.). Google Patents.

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

-

Guide for crystallization. (n.d.). Retrieved February 22, 2026, from [Link]

-

An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Retrieved February 22, 2026, from [Link]

-

3-(2,4-difluorophenyl)benzoic Acid Properties - EPA. (2025, October 15). Retrieved February 22, 2026, from [Link]

-

2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

EXPERIMENT (3) Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

-

SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27). PMC. Retrieved February 22, 2026, from [Link]

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). Retrieved February 22, 2026, from [Link]

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. (n.d.). Google Patents.

-

What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Retrieved February 22, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

- Purification of benzoic acid - US3235588A. (n.d.). Google Patents.

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

-

Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23). Retrieved February 22, 2026, from [Link]

-

Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23). Retrieved February 22, 2026, from [Link]

-

Benzoic acid - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). Retrieved February 22, 2026, from [Link]

-

Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10). Retrieved February 22, 2026, from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. youtube.com [youtube.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Benzoic acid - Wikipedia [en.wikipedia.org]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. community.wvu.edu [community.wvu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

Removing palladium catalyst residues from 3-(2,4-difluorophenyl)benzoic Acid

Topic: Removal of Palladium Residues from 3-(2,4-difluorophenyl)benzoic Acid Ticket ID: PD-REM-24DFBA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

Welcome to the Technical Support Center. You are likely synthesizing 3-(2,4-difluorophenyl)benzoic acid via a Suzuki-Miyaura coupling. This molecule presents a unique chemical profile: a polar, ionizable carboxylic acid tail and a lipophilic, electron-withdrawing difluorophenyl head.

The Challenge: Palladium (Pd) catalysts (e.g.,

The Solution: We do not rely on a single "magic bullet." Instead, we use a Three-Tiered Remediation Protocol designed to exploit the specific pKa and solubility of your target molecule.

Tiered Remediation Workflow

Figure 1: The logical flow for purifying acidic biphenyl intermediates. This tiered approach minimizes yield loss while maximizing Pd rejection.

Tier 1: The "Smart" Work-up (Acid-Base Extraction)

Theory: Your product is a benzoic acid derivative. At high pH, it becomes a water-soluble benzoate salt. Most Pd-ligand complexes (especially phosphines like

Protocol:

-

Dissolution: Dissolve the crude organic reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene ). Do not use Ethyl Acetate yet, as it can hydrolyze at high pH.

-

Extraction: Add 1.0 M NaOH (aq) until the aqueous phase is pH > 12. Shake and separate.

-

Where is your product? It is now in the Aqueous Phase (as sodium benzoate).

-

Where is the Pd? The majority of neutral Pd-ligand complexes remain in the Organic Phase .

-

-

The Wash (Critical): Wash the aqueous layer twice with fresh Toluene or MTBE. This physically removes entrained organic impurities.

-

Precipitation: Cool the aqueous layer to 5°C. Slowly acidify with 6 M HCl to pH < 2. Your product, 3-(2,4-difluorophenyl)benzoic acid, will precipitate.

-

Filtration: Filter the solid.

Why this works: The difluorophenyl group increases the lipophilicity of the impurities, making them stay in the organic wash, while the carboxylate anchors the product in water.

Tier 2: Scavenger Resin Protocol

If Tier 1 did not lower Pd sufficiently (common with colloidal Pd), use functionalized silica.

Selection Guide:

-

Recommended: SiliaMetS® Thiol or SiliaMetS® Thiourea .

-

Avoid: Amine-based scavengers (e.g., Diamine/Triamine). Reason: Your product is an acid.[1] It will ionically bind to amine resins, causing massive yield loss.

Batch Mode Protocol:

| Parameter | Specification | Reason |

| Solvent | THF, Ethyl Acetate, or MeOH | Good solubility of the acid is required. |

| Stoichiometry | 4 - 8 equivalents (vs. residual Pd) | Excess is needed for kinetic driving force. |

| Temperature | 50°C - 60°C | Heat is crucial to break stable Pd-Phosphine complexes. |

| Time | 4 - 16 Hours | Ligand exchange is an equilibrium process; give it time. |

Step-by-Step:

-

Dissolve the crude solid (from Tier 1) in 10 volumes of THF.

-

Add SiliaMetS® Thiol (calculate loading based on manufacturer specs, typically 1.2 mmol/g).

-

Stir vigorously at 55°C for 12 hours.

-

Filter hot through a Celite pad or a 0.45 µm membrane to remove the silica.

-

Concentrate the filtrate.

Tier 3: Crystallization (Polishing)

Crystallization is the final polish to remove trace soluble Pd species that "leaked" through previous steps.

Recommended Solvent Systems:

-

Ethanol / Water (Gradient): Dissolve in hot Ethanol. Add hot water until turbid. Cool slowly.

-

Pros: Excellent rejection of polar Pd salts.

-

-

Toluene / Heptane: Dissolve in minimal hot Toluene. Add Heptane.

-

Pros: The fluorinated ring improves solubility in hot toluene, but the compound crashes out well upon cooling.

-

Troubleshooting & FAQs

Q1: I used the Thiol resin, but my product is still grey/brown. Why?

-

Diagnosis: You likely have Colloidal Palladium (Pd nanoparticles) rather than complexed Pd. Scavengers work by chemical binding (ligand exchange); they are less effective at physically grabbing nanoparticles.

-

Fix: Add an Oxidative Treatment before scavenging.

-

Protocol: Treat your organic solution with activated carbon (e.g., Darco KB-G ) for 1 hour at 50°C. The carbon physically adsorbs the colloids. Filter, then use the Thiol resin for the remaining soluble Pd.

-

Q2: Can I use Activated Carbon (Charcoal) instead of expensive resins?

-

Answer: Yes, but with caution.

-

Risk: 3-(2,4-difluorophenyl)benzoic acid is aromatic and planar. It has a high affinity for charcoal, which can lead to 10-20% yield loss .

-

Mitigation: Use "low-activity" carbon or stick to the Tier 1 (Extraction) + Tier 3 (Crystallization) method if yield is paramount.

Q3: How do I measure Pd levels accurately?

-

Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.

-

Digestion: Because your molecule contains Fluorine, ensure the digestion protocol (microwave acid digestion) uses a vessel that can withstand potential HF formation, or ensure the F-C bond is stable under the specific digestion conditions used (usually HNO3/HCl).

Regulatory Reference (ICH Q3D)

You must comply with ICH Q3D guidelines for Elemental Impurities.[2] Palladium is a Class 2B impurity.

| Administration Route | PDE (µ g/day ) | Concentration Limit (10g daily dose) |

| Oral | 100 µg | 10 ppm |

| Parenteral (IV) | 10 µg | 1 ppm |

| Inhalation | 1 µg | 0.1 ppm |

Note: If your daily dose is <10g, your ppm limit may be higher. Always calculate based on: Limit (µg/g) = PDE / Daily Dose.

References

-

Garrett, C. E., & Prasad, K. (2004).[3][4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][7] Advanced Synthesis & Catalysis.[3][8][9]

-

SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Chart.

-

International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.

-